4-Nitro-1,3-diphenylbutan-1-one
Overview
Description
4-Nitro-1,3-diphenylbutan-1-one is an organic compound with the molecular formula C16H15NO3. It appears as a yellow crystalline or powdery substance and is relatively stable at room temperature. This compound is primarily used as an intermediate in organic synthesis and has applications in the production of dyes, fluorescent whitening agents, and optical brighteners .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitro-1,3-diphenylbutan-1-one can be synthesized through the sequential Michael addition and retro-Claisen condensation of 1,3-diarylpropan-1,3-diones with nitrostyrenes. This one-step method involves the formation and cleavage of carbon-carbon bonds under mild, transition-metal-free conditions using DBU as a catalyst and ethanol as a reagent and solvent .
Industrial Production Methods: In industrial settings, this compound is typically produced by reacting the corresponding ketone compound with an oxidizing agent such as nitric acid .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving strong oxidizing agents like nitric acid.
Reduction: It can be reduced to form various derivatives, although specific conditions and reagents for these reactions are less commonly documented.
Substitution: The nitro group in this compound can participate in substitution reactions, particularly nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid is commonly used for oxidation reactions.
Catalysts: DBU is used as a catalyst in the Michael addition and retro-Claisen condensation reactions.
Major Products:
Oxidation Products: The primary product is this compound itself when synthesized from the corresponding ketone.
Reduction Products: Various reduced derivatives depending on the specific reduction conditions.
Scientific Research Applications
4-Nitro-1,3-diphenylbutan-1-one has several applications in scientific research:
Biology and Medicine:
Mechanism of Action
The mechanism of action of 4-Nitro-1,3-diphenylbutan-1-one primarily involves its role as an intermediate in organic synthesis. The nitro group can participate in various chemical reactions, including nucleophilic aromatic substitution and reduction, which are crucial for the formation of other compounds. The specific molecular targets and pathways depend on the reactions it undergoes and the derivatives formed.
Comparison with Similar Compounds
4-Nitro-1,3-diphenylbutan-1-one: is similar to other nitro ketones, such as 4-nitro-1,3-diarylbutan-1-ones.
Gamma-nitro ketones: These compounds share similar structural features and are used as intermediates in the synthesis of various functionalized carbocycles.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its applications in the production of dyes and optical brighteners further highlight its importance in industrial settings .
Properties
IUPAC Name |
4-nitro-1,3-diphenylbutan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-16(14-9-5-2-6-10-14)11-15(12-17(19)20)13-7-3-1-4-8-13/h1-10,15H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDQDDXGMUPFTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284015 | |
Record name | 4-nitro-1,3-diphenylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6277-67-4 | |
Record name | NSC34882 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34882 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-nitro-1,3-diphenylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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